2-(Difluoromethoxy)-4-methoxybenzoic acid
Overview
Description
2-(Difluoromethoxy)-4-methoxybenzoic acid is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methoxybenzoic acid typically involves the introduction of the difluoromethoxy group onto a pre-existing benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to achieve high yields and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(Difluoromethoxy)-4-formylbenzoic acid, while reduction of the carboxylic acid group can produce 2-(Difluoromethoxy)-4-methoxybenzyl alcohol .
Scientific Research Applications
2-(Difluoromethoxy)-4-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3, which are key proteins in this pathway . This inhibition can lead to reduced fibrosis and improved lung function in models of pulmonary fibrosis .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4-methoxybenzoic acid: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Methoxy)-4-methoxybenzoic acid: Lacks the fluorinated group, resulting in different chemical properties.
Uniqueness
2-(Difluoromethoxy)-4-methoxybenzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and metabolic stability compared to its non-fluorinated analogues .
Properties
IUPAC Name |
2-(difluoromethoxy)-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-5-2-3-6(8(12)13)7(4-5)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSNVRIMTHVVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293108-58-3 | |
Record name | 2-(difluoromethoxy)-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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